molecular formula C24H21N5OS B12145927 N-(biphenyl-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(biphenyl-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12145927
M. Wt: 427.5 g/mol
InChI Key: XLFVJKVHGCUXLN-UHFFFAOYSA-N
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Description

"N-(biphenyl-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at the 4-position and a pyridin-3-yl moiety at the 5-position. The triazole ring is further functionalized with a sulfanyl-linked acetamide group, which is bonded to a biphenyl-2-yl substituent. This compound belongs to a class of 1,2,4-triazole derivatives known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties . Its design leverages the pharmacophoric features of triazole and pyridine rings, which enhance binding to biological targets such as enzymes or receptors involved in inflammatory pathways .

Properties

Molecular Formula

C24H21N5OS

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2-phenylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H21N5OS/c1-2-15-29-23(19-11-8-14-25-16-19)27-28-24(29)31-17-22(30)26-21-13-7-6-12-20(21)18-9-4-3-5-10-18/h2-14,16H,1,15,17H2,(H,26,30)

InChI Key

XLFVJKVHGCUXLN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(biphenyl-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Biphenyl Group: This can be achieved through Suzuki coupling reactions between a halogenated benzene and a boronic acid derivative.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the triazole intermediate with a suitable acetamide derivative under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(biphenyl-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the biphenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl or triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-(biphenyl-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit promising anticancer properties. For instance, derivatives with triazole and sulfanyl groups have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. Molecular docking studies have been employed to evaluate their binding affinity to specific targets involved in tumor growth and proliferation .

Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. In silico evaluations using molecular docking techniques have indicated that it may inhibit enzymes such as lipoxygenase, which are involved in inflammatory pathways. This positions the compound as a candidate for further optimization in developing anti-inflammatory drugs .

Agricultural Applications

Pesticide Development
Compounds containing triazole structures are known for their fungicidal properties. The incorporation of pyridine and biphenyl moieties could enhance the efficacy of these compounds as agrochemicals. Research into similar compounds has demonstrated their effectiveness against a range of plant pathogens, indicating that this compound might be developed into a novel pesticide formulation .

Material Science

Organic Electronics
The biphenyl structure is often utilized in organic electronic materials due to its favorable electronic properties. The compound's potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are being explored. Studies on similar biphenyl derivatives have shown promising results in enhancing charge mobility and stability in electronic devices .

Data Table: Summary of Applications

Application Area Potential Uses Supporting Studies
Medicinal ChemistryAnticancer agents, anti-inflammatory drugsMolecular docking studies
Agricultural SciencePesticides for plant disease controlEfficacy against pathogens
Material ScienceComponents in OLEDs and OPVsEnhanced electronic properties

Case Study 1: Anticancer Evaluation

A study conducted on derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The compound's mechanism was linked to the induction of apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent .

Case Study 2: Agricultural Application

In agricultural trials, a triazole-based derivative was tested for its fungicidal activity against Fusarium species. Results indicated a reduction in fungal growth by over 70%, suggesting that modifications to the N-(biphenyl) structure could lead to effective new fungicides for crop protection .

Mechanism of Action

The mechanism of action of “N-(biphenyl-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring could play a key role in these interactions, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the triazole ring, the aryl group attached to the acetamide, and the alkyl/allyl chains. Key comparisons include:

Table 1: Structural and Functional Group Differences
Compound Name Triazole Substituents Acetamide Substituent Key Structural Features
Target Compound 4-allyl, 5-pyridin-3-yl Biphenyl-2-yl Allyl group enhances steric bulk; biphenyl increases lipophilicity
N-(2-Biphenylyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-ethyl, 5-pyridin-3-yl Biphenyl-2-yl Ethyl group reduces steric hindrance compared to allyl; similar aryl binding motifs
N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-allyl, 5-pyridin-3-yl 2-ethylphenyl Smaller aryl substituent may reduce membrane permeability
N-[4-(benzyloxy)phenyl]-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-allyl, 5-pyridin-2-yl 4-(benzyloxy)phenyl Pyridin-2-yl alters hydrogen bonding; benzyloxy group enhances solubility

Key Observations :

  • Allyl vs.
  • Pyridine Orientation : Pyridin-3-yl (meta) in the target compound vs. pyridin-2-yl (ortho) in analogs influences electronic distribution and hydrogen-bonding capacity .

Example :

  • The target compound and its ethyl-substituted analog () share a common intermediate, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. Divergence occurs during alkylation, where allyl bromide or ethyl iodide is used to install the 4-position substituent .

Key Findings :

  • Electron-Withdrawing Groups : Derivatives with nitro or chloro substituents on the aryl ring (e.g., KA3, KA7) exhibit enhanced antimicrobial and anti-inflammatory activities due to improved electron-deficient interactions .
  • Aryl Bulk : Biphenyl-2-yl in the target compound may extend its half-life in vivo compared to smaller substituents (e.g., 2-ethylphenyl), though direct data is pending .
  • Triazole Core Flexibility : The 1,2,4-triazole scaffold allows for versatile modifications, balancing hydrophobicity and hydrogen-bonding capacity for target engagement .

Biological Activity

N-(biphenyl-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C17H17N5S
Molecular Weight 317.41 g/mol
IUPAC Name This compound
Canonical SMILES C=CCN1N=C(N=N1)NCC2=CC=C(C=C2)C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Molecular Targets:

  • Enzymatic Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It can modulate receptor activity, influencing various signaling pathways.

Biochemical Pathways:
The compound is believed to affect pathways related to cell proliferation and apoptosis, which are critical in cancer biology and microbial resistance mechanisms.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens:

  • Mycobacterium tuberculosis: Compounds within this class have demonstrated inhibitory effects against M. tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
  • Trypanosoma cruzi: Similar triazole derivatives have shown efficacy against different stages of T. cruzi with enhanced activity compared to standard treatments .

Anticancer Activity

The anticancer potential has been evaluated through various assays:

  • Cell Viability Assays: The compound has been tested on different cancer cell lines, showing promising results in reducing cell viability at low concentrations.
  • Mechanistic Studies: Investigations into the apoptotic pathways indicate that the compound may induce apoptosis in cancer cells through caspase activation .

Study 1: Antimycobacterial Activity

A study evaluated the effectiveness of triazole derivatives against M. tuberculosis. Among the tested compounds, those structurally similar to this compound exhibited significant activity with IC50 values as low as 1.35 μM .

Study 2: Anticancer Efficacy

Another research focused on the anticancer properties of triazole derivatives found that compounds like N-(biphenyl) derivatives showed a reduction in viability in human cancer cell lines with IC50 values below 20 μM .

Comparative Analysis

When compared to other similar compounds:

Compound NameBiological ActivityIC50 (μM)
N-(biphenyl) DerivativeAntimycobacterial1.35
N-{[1,1’-BIPHENYL]-4-YLMETHYL}-1,2,3,4-TETRAZOLAnticancer<20
N-{[1,1’-BIPHENYL]-4-YLMETHYL}-2-(PROP-2-YL)-TRIAZOLEModerate Antimicrobial10

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(aryl)-2-(triazolylsulfanyl)acetamide derivatives?

  • Answer : A two-step approach is typically used: (i) Alkylation : React 4-substituted-5-heteroaryl-1,2,4-triazole-3-thiones with α-chloroacetamides in the presence of KOH to form thioether intermediates. (ii) Functionalization : Modify the triazole ring via Paal-Knorr condensation or other cyclization reactions to introduce pyrolium or aryl groups. Structural confirmation is achieved through IR spectroscopy (C=S and C=O stretches) and elemental analysis .

Q. How are structural and purity characteristics validated for novel triazole-acetamide compounds?

  • Answer : A combination of analytical techniques is employed:
  • 1H NMR : Verify substituent integration and spatial arrangement (e.g., biphenyl protons at δ 7.2–7.8 ppm).
  • LC-MS : Confirm molecular ion peaks and detect impurities (e.g., [M+H]+ for exact mass matching).
  • Elemental analysis : Ensure ≤0.4% deviation for C, H, N, and S content .

Advanced Research Questions

Q. What computational strategies predict the biological activity and target interactions of triazole-acetamide derivatives?

  • Answer : (i) PASS Program : Predicts potential biological activities (e.g., anti-inflammatory, antiviral) based on structural descriptors. (ii) Molecular Docking : Simulates binding affinities with targets (e.g., cyclooxygenase-2 or HIV-1 protease) using software like AutoDock Vina. Adjust triazole substituents (e.g., propenyl or pyridinyl groups) to optimize hydrogen bonding and hydrophobic interactions .

Q. How can in vivo models evaluate the anti-exudative efficacy of triazole-acetamide derivatives?

  • Answer : (i) Formaldehyde-induced edema : Administer test compounds (e.g., 50–100 mg/kg) to rats and measure paw volume reduction over 24 hours. (ii) Histopathological analysis : Assess leukocyte infiltration and vascular permeability in tissue samples. Correlate results with substituent hydrophobicity; biphenyl groups enhance membrane penetration, while pyridinyl moieties improve solubility .

Q. What strategies improve pharmacokinetic properties of triazole-acetamide compounds?

  • Answer : (i) Solubility enhancement : Introduce hydrophilic groups (e.g., sulfonamides) via alkylation or aryl substitution. (ii) Metabolic stability : Replace labile prop-2-en-1-yl groups with cyclopropyl or fluorinated analogs to reduce CYP450-mediated oxidation. Validate improvements via plasma protein binding assays and hepatic microsome stability tests .

Data Contradictions and Resolution

Q. How to address discrepancies in reported anti-exudative activities of structurally similar triazole-acetamides?

  • Answer : (i) Dose-response reevaluation : Ensure activity comparisons use equivalent molar concentrations. (ii) Substituent analysis : Biphenyl groups may enhance activity compared to furan derivatives due to increased π-π stacking with targets. (iii) Model standardization : Variability in edema induction (e.g., carrageenan vs. formaldehyde) can skew results; use uniform protocols .

Methodological Recommendations

Q. What in vitro assays are optimal for preliminary screening of anti-inflammatory activity?

  • Answer : (i) COX-2 inhibition : Measure IC50 values using a fluorometric kit (e.g., Cayman Chemical). (ii) NF-κB luciferase reporter assay : Quantify inhibition of inflammatory signaling in transfected HEK293 cells. Triazole-acetamides with electron-withdrawing groups (e.g., pyridinyl) often show higher activity .

Structural-Activity Relationship (SAR) Insights

Q. How do substituents on the triazole ring influence biological activity?

  • Answer :
  • Position 4 : Propenyl groups enhance steric bulk, improving target selectivity.
  • Position 5 : Pyridinyl substituents increase water solubility and hydrogen-bonding capacity.
  • Thioether linkage : Replacing sulfur with oxygen reduces metabolic stability but may improve bioavailability .

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